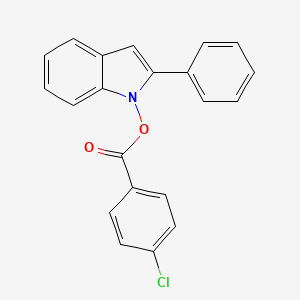

N-(4-fluorophenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

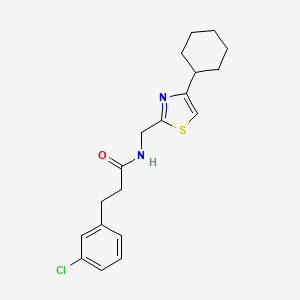

This compound belongs to the class of organic compounds known as thiazole carboxamides. Thiazole carboxamides are compounds containing a thiazole ring which bears a carboxamide group.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole ring, followed by the introduction of the carboxamide group, and the attachment of the phenyl and methoxyphenylsulfonamido groups. The exact synthetic route would depend on the specific reagents and conditions used.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, a carboxamide group, a fluorophenyl group, and a methoxyphenylsulfonamido group. The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound.Chemical Reactions Analysis

As an organic compound, this molecule would be expected to undergo various types of chemical reactions characteristic of its functional groups, including nucleophilic substitution, elimination, and addition reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxamide group could result in hydrogen bonding, affecting the compound’s solubility and boiling point.Scientific Research Applications

Synthesis and Characterization

The compound has been involved in the synthesis of various derivatives that exhibit promising biological activities. Researchers have synthesized a series of sulfonamide derivatives, including the thiazole-4-carboxamide motif, to explore their antiproliferative activities against different cancer cell lines. These studies highlight the compound's utility in generating new molecules with potential anticancer properties (Mert et al., 2014). Furthermore, the compound's framework has been utilized in designing fluorescent dyes and probes, showcasing its versatility in chemical synthesis for various applications in materials science and bioimaging (Witalewska et al., 2019).

Biological Activities

The core structure of N-(4-fluorophenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide has been foundational in the development of compounds with significant antimicrobial and antitumor activities. These activities are primarily attributed to the modifications on the thiazole ring and the incorporation of sulfonamide groups, which enhance the compound's interaction with biological targets (Patel & Patel, 2010). Additionally, derivatives of this compound have shown potential as inhibitors for enzymes relevant in cancer progression and other diseases, indicating its importance in the development of new therapeutic agents (Ilies et al., 2003).

Material Science Applications

In material science, the compound's derivatives have been explored for their application in creating advanced materials, such as proton exchange membranes for fuel cells. This research demonstrates the compound's utility beyond pharmacological applications, highlighting its role in developing new materials with specific electronic and structural properties (Kim et al., 2008).

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with all chemicals, safe handling practices should be followed to minimize risk.

Future Directions

The study of novel thiazole carboxamides is an active area of research, particularly in the development of new pharmaceuticals. Future research may reveal more about the properties and potential applications of this compound.

properties

IUPAC Name |

N-(4-fluorophenyl)-2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O4S2/c1-25-13-6-8-14(9-7-13)27(23,24)21-17-20-15(10-26-17)16(22)19-12-4-2-11(18)3-5-12/h2-10H,1H3,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URGQIMHYCSJKFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(1,3-benzodioxol-5-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-pyrido[3,2-b][1,4]benzodiazepin-7-one](/img/structure/B2998295.png)

![5-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)piperidin-2-one](/img/structure/B2998297.png)

![3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one](/img/structure/B2998299.png)

![7-(2-fluorobenzyl)-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2998303.png)

![2-(2,4-Dichlorophenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2998314.png)